

# Thermodynamic Properties of Aqueous Sodium Sulfate Solutions: A Technical Guide

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This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous **sodium sulfate** (Na<sub>2</sub>SO<sub>4</sub>) solutions. Understanding these properties is critical in a wide range of scientific and industrial applications, including chemical process design, environmental science, and pharmaceutical formulation. This document summarizes key quantitative data in structured tables, details common experimental methodologies, and illustrates the relationships between these properties through clear diagrams.

### **Quantitative Thermodynamic Data**

The thermodynamic behavior of aqueous **sodium sulfate** solutions is characterized by several key parameters that vary with concentration and temperature. The following tables consolidate data from various experimental studies to provide a ready reference.

## Table 1: Apparent Molar Heat Capacities of Aqueous Na<sub>2</sub>SO<sub>4</sub> Solutions at 25 °C

The apparent molar heat capacity (ngcontent-ng-c1205671314="" \_nghost-ng-c2690653763="" class="inline ng-star-inserted">

 $C_{p,\phi}\operatorname{\mathsf{Cp}}$ ,  $\phi$ 

) is a crucial property for understanding the heat transfer characteristics of solutions. Measurements are typically performed using a Picker flow calorimeter.[1][2]



Molality (mol·kg <sup>-1</sup> )	Apparent Molar Heat Capacity, ngcontent- ng-c1205671314="" _nghost-ng- c2690653763="" class="inline ng-star- inserted">
	$C_{p,\phi}Cp$ , $oldsymbol{\phi}$
	(J·K <sup>-1</sup> ·mol <sup>-1</sup> )
0.1	-195.3
0.2	-178.5
0.5	-150.1
1.0	-124.7
1.5	-108.2
1.9	-98.6

Data sourced from studies utilizing Picker flow calorimetry.[1][3]

# Table 2: Osmotic and Mean Activity Coefficients of Aqueous Na₂SO₄ Solutions at 25 °C

Osmotic coefficients (ngcontent-ng-c1205671314="" \_nghost-ng-c2690653763="" class="inline ng-star-inserted">

 $\phi \Phi$ 

) and mean activity coefficients (

 $\gamma_+ \gamma \pm$ 

) are fundamental for understanding the non-ideal behavior of electrolyte solutions and are essential for modeling processes such as osmosis and predicting colligative properties.[4] These are often determined using the isopiestic method, where the vapor pressure of the solution is compared to that of a standard solution (e.g., NaCl).[5]



Molality (mol·kg <sup>-1</sup> )	Osmotic Coefficient, ngcontent-ng-c1205671314=""_nghost-ng-c2690653763="" class="inline ng-star-inserted"> $\phi \phi$	Mean Activity Coefficient, $\gamma_{\pm}$ Y $\pm$
0.1	0.779	0.442
0.2	0.743	0.360
0.5	0.691	0.263
1.0	0.640	0.204
1.5	0.632	0.173
2.0	0.621	0.155
2.5	0.633	0.143
3.0	0.657	0.140

Data derived from hygrometric and isopiestic measurements.[4][5]

### **Table 3: Enthalpy of Solution of Sodium Sulfate**

The enthalpy of solution (ngcontent-ng-c1205671314="" \_nghost-ng-c2690653763="" class="inline ng-star-inserted">

 $\Delta H_{soln} \Delta \mathsf{Hsoln}$ 

) describes the heat absorbed or released when a solute dissolves in a solvent. For **sodium sulfate**, this value is dependent on the hydration state of the salt.



Hydration State	Enthalpy of Solution, ngcontent-ng- c1205671314="" _nghost-ng- c2690653763="" class="inline ng-star- inserted"> $\Delta H_{soln} \Delta H$ soln
	(kJ·mol⁻¹)
Anhydrous (Na <sub>2</sub> SO <sub>4</sub> )	+2.9
Decahydrate (Na <sub>2</sub> SO <sub>4</sub> ·10H <sub>2</sub> O)	-78.7

Values are for dissolution in water at standard conditions.[6][7]

### **Experimental Protocols**

The determination of thermodynamic properties requires precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

## Determination of Heat Capacity using a Picker Flow Calorimeter

A Picker flow calorimeter is a common instrument for measuring the heat capacities of solutions.[1][2][3]

#### Methodology:

- Instrument Calibration: The calorimeter's performance is first checked using a solution with a
  well-known heat capacity, such as aqueous sodium chloride (NaCl) solutions.[1]
- Sample Preparation: Aqueous solutions of sodium sulfate are prepared by dissolving a known mass of anhydrous Na<sub>2</sub>SO<sub>4</sub> in a known mass of deionized water to achieve the desired molality.
- Measurement:
  - The solution is pumped through the working cell of the calorimeter at a constant flow rate.



- A reference liquid (often pure water or a dilute solution of the same salt) is simultaneously pumped through the reference cell.[2]
- A known amount of power is applied to heaters in both cells to maintain a constant temperature difference between the inlet and outlet.
- The difference in the power required to produce the same temperature change in the sample and reference cells is measured.

#### Calculation:

- The volumetric heat capacity is calculated from the power difference, flow rate, and the known heat capacity and density of the reference liquid.[2]
- The specific heat capacity (

$$C_p \mathsf{Cp}$$

) of the solution is then determined using the solution's density.

Finally, the apparent molar heat capacity (ngcontent-ng-c1205671314="" \_nghost-ng-c2690653763="" class="inline ng-star-inserted">

$$C_{p,\phi} \operatorname{Cp}, \phi$$

) is calculated from the specific heat capacity, the molality of the solution, and the molar masses of the solute and solvent.[2]

## **Determination of Osmotic and Activity Coefficients by the Isopiestic Method**

The isopiestic method is a highly accurate technique for determining the osmotic and activity coefficients of electrolyte solutions.[5][8]

#### Methodology:

 Apparatus: The experiment is conducted in a sealed, evacuated desiccator containing several small dishes. The desiccator is placed in a thermostatically controlled bath to maintain a constant temperature.



- · Sample Preparation:
  - A known mass of the sodium sulfate solution of a specific molality is placed in one or more dishes.
  - A known mass of a reference solution with a known water activity (e.g., NaCl or H<sub>2</sub>SO<sub>4</sub>) is placed in other dishes.
- Equilibration: The desiccator is evacuated to allow for the transfer of water vapor between
  the solutions. The system is left to equilibrate for a period ranging from several days to
  weeks, until the molalities of all solutions become constant, indicating that they have reached
  the same water activity.
- Analysis:
  - The final masses of all solutions are measured to determine their equilibrium molalities.
  - The osmotic coefficient of the sodium sulfate solution is calculated by comparing its
    equilibrium molality to that of the reference solution, for which the relationship between
    molality and osmotic coefficient is well-established.
- Activity Coefficient Calculation: The mean activity coefficient (ngcontent-ng-c1205671314=""
   \_nghost-ng-c2690653763="" class="inline ng-star-inserted">

 $\gamma_+ \gamma \pm$ 

) can then be calculated from the osmotic coefficient data using the Gibbs-Duhem equation. Often, the experimental osmotic coefficients are fitted to an ion-interaction model, such as the Pitzer equations, from which the activity coefficients are derived.[5][9]

## Signaling Pathways and Logical Relationships

The thermodynamic properties of electrolyte solutions are interconnected. The following diagrams illustrate these relationships and the workflow for their determination.

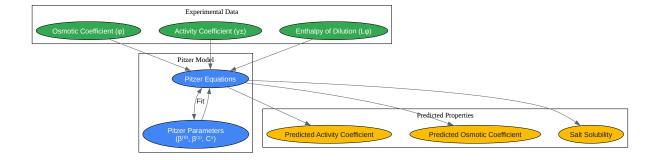




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Experimental workflow for determining apparent molar heat capacity.

The Pitzer model is a powerful theoretical framework used to describe the thermodynamic properties of electrolyte solutions over a wide range of concentrations.[10] It uses a set of empirically determined parameters to account for the interactions between ions.



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Relationship between experimental data and the Pitzer model.



This guide serves as a foundational resource for professionals working with aqueous **sodium sulfate** solutions. The provided data and methodologies are essential for accurate modeling and process optimization in various scientific and industrial contexts.

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